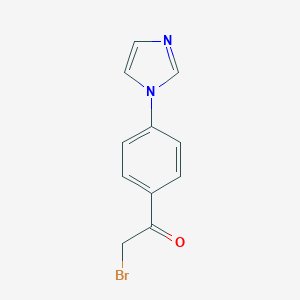

2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-imidazol-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-7-11(15)9-1-3-10(4-2-9)14-6-5-13-8-14/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQNJOAJAWHIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601826 | |

| Record name | 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110668-69-4 | |

| Record name | 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone, also known as 2-Bromo-4'-(imidazol-1-yl)acetophenone, is a pivotal intermediate in medicinal chemistry. Its unique structure, combining a reactive α-bromo ketone (phenacyl bromide) moiety with a biologically significant imidazole ring, makes it a versatile building block for the synthesis of a wide range of therapeutic agents. This guide provides a comprehensive overview of a reliable synthetic protocol, the underlying reaction mechanism, and detailed characterization methods for this compound, designed to support professionals in drug discovery and development.

Introduction: Significance in Medicinal Chemistry

The imidazole nucleus is a privileged structure in drug design, present in numerous natural compounds and synthetic drugs, including antifungal and anticancer agents.[1][2][3] Its ability to participate in hydrogen bonding and coordinate with metallic centers in enzymes makes it a key pharmacophore. The phenacyl bromide component, on the other hand, is a highly reactive electrophile, enabling facile nucleophilic substitution reactions to construct more complex molecular architectures.[4][5]

The combination of these two moieties in this compound results in a compound with significant potential. It serves as a precursor for molecules targeting a variety of biological pathways, with derivatives showing antimicrobial, anti-inflammatory, and anticancer properties.[1][4][6] For instance, it has been investigated for its role in modulating immune responses and its potential as a CB1 receptor inverse agonist.[4][7] This guide details a robust and reproducible method for its synthesis and validation.

Synthesis Methodology

The most direct and widely employed strategy for synthesizing the target compound is the α-bromination of its ketone precursor, 4'-(1H-imidazol-1-yl)acetophenone. This reaction is typically performed under acidic conditions, which facilitate the selective bromination at the carbon adjacent to the carbonyl group.

Reaction Mechanism: Acid-Catalyzed α-Bromination

The acid-catalyzed α-bromination of a ketone proceeds via an enol intermediate. This mechanism's rate-determining step is the formation of the enol, making the reaction rate dependent on the concentrations of the ketone and the acid, but independent of the bromine concentration.[8][9]

The mechanism unfolds as follows:

-

Protonation: The carbonyl oxygen is protonated by the acid catalyst (HBr in this case), which increases the acidity of the α-protons.[10][11]

-

Enolization: A base (e.g., water or the acetate ion from the solvent) removes an α-proton, leading to the formation of an enol intermediate.[8][9]

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂).[10][11]

-

Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the final α-brominated product and HBr.[10]

The use of HBr in acetic acid as the reaction medium is particularly effective as it provides both the acidic catalyst and a polar solvent to facilitate the reaction.[12]

Diagram: Synthesis Reaction Scheme

Caption: Step-by-step workflow for the synthesis of the target compound.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The data presented below are expected values based on the compound's structure and analysis of similar phenacyl bromides. [13][14] Physical Properties

-

Appearance: White to light yellow or beige solid/crystalline powder. [15]* Molecular Formula (Free Base): C₁₁H₉BrN₂O. [7]* Molecular Weight (Free Base): 265.11 g/mol . [7]* Molecular Formula (HBr Salt): C₁₁H₁₀Br₂N₂O. [4]* Molecular Weight (HBr Salt): 346.02 g/mol . [4] Spectroscopic Data Summary

| Technique | Functional Group / Proton | Expected Chemical Shift / Wavenumber | Notes |

| ¹H NMR | Imidazole H (C2-H) | δ 8.0 - 8.2 ppm (singlet) | Deshielded proton between two N atoms. |

| Imidazole H (C4-H, C5-H) | δ 7.3 - 7.6 ppm (multiplet) | ||

| Phenyl H (ortho to C=O) | δ 7.9 - 8.1 ppm (doublet) | Aromatic protons deshielded by the carbonyl group. | |

| Phenyl H (ortho to Imidazole) | δ 7.6 - 7.8 ppm (doublet) | ||

| Methylene (-CH₂Br) | δ 4.5 - 4.8 ppm (singlet) | Characteristic singlet for the α-bromomethyl group. [13] | |

| ¹³C NMR | Carbonyl (C=O) | δ ~190 ppm | Typical for α-bromo ketones. [13] |

| Phenyl Carbons | δ 120 - 140 ppm | Multiple signals expected in the aromatic region. | |

| Imidazole Carbons | δ 118 - 145 ppm | Three distinct signals for the imidazole ring carbons. | |

| Methylene (-CH₂Br) | δ ~30-35 ppm | Aliphatic carbon attached to bromine. [13] | |

| FT-IR | C=O Stretch (Ketone) | ~1700-1710 cm⁻¹ | Frequency is higher than a typical aryl ketone (~1685 cm⁻¹) due to the electron-withdrawing effect of the α-bromine. |

| Aromatic C=C Stretch | ~1600, ~1500 cm⁻¹ | Characteristic of the phenyl and imidazole rings. | |

| C-Br Stretch | ~680-700 cm⁻¹ | Found in the fingerprint region. | |

| Mass Spec | Molecular Ion (M⁺) | m/z 264/266 | For the free base, showing a characteristic ~1:1 isotopic pattern for one bromine atom. |

| Major Fragments | m/z 185, 105 | Expected fragments corresponding to [M-Br]⁺ and the loss of the bromomethyl group ([C₆H₅CO]⁺), respectively. [16] |

Conclusion

This guide outlines an efficient and reliable method for the synthesis of this compound, a high-value intermediate for pharmaceutical research. The acid-catalyzed α-bromination of 4'-(1H-imidazol-1-yl)acetophenone provides a direct route to the target compound. The detailed protocol and comprehensive characterization data serve as a practical resource for scientists, ensuring the production of high-purity material for subsequent applications in the development of novel therapeutic agents.

References

- Smolecule. (n.d.). 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide.

- BenchChem. (2025, December). Acid-catalyzed bromination of acetophenone derivatives in organic synthesis. BenchChem Technical Document.

- Mol-Instincts. (n.d.). Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide.

-

The Journal of Organic Chemistry. (n.d.). Kinetics and mechanism of the acid-catalyzed bromination of ring-substituted acetophenones in methanol. ACS Publications. Retrieved from [Link]

- Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). RSC Education. Published by the Royal Society of Chemistry.

-

Khan Academy. (2014, April 25). Alpha Bromination of a Ketone. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

- Scientific Laboratory Supplies. (n.d.). 4-(Imidazol-1-yl)acetophenone.

- ChemicalBook. (n.d.). Phenacyl Bromide(2142-69-0) IR Spectrum.

-

SpectraBase. (n.d.). Phenacyl bromide. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis of substituted imidazoles from phenacyl bromides.

- ResearchGate. (n.d.). FT-IR spectra of 4-bromophenacyl bromide.

- Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones.

- SpectraBase. (n.d.). Phenacyl bromide FTIR Spectrum.

- ChemicalBook. (n.d.). 4'-(IMIDAZOL-1-YL)ACETOPHENONE.

- N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. (2022). Molecules, 27(14), 4419.

-

Georganics. (n.d.). 4-(Imidazol-1-yl)acetophenone. Retrieved from [Link]

- TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications.

- ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4.

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1). Retrieved from [Link]

- ResearchGate. (n.d.). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles.

-

PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Institutes of Health. Retrieved from [Link]

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). Molecules, 28(2), 838.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.

- ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or....

-

NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

- BenchChem. (n.d.). 1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)

- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

- Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2022). Journal of the American Society for Mass Spectrometry.

- University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tsijournals.com [tsijournals.com]

- 3. mdpi.com [mdpi.com]

- 4. Buy 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. prepchem.com [prepchem.com]

- 13. rsc.org [rsc.org]

- 14. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4'-(IMIDAZOL-1-YL)ACETOPHENONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

A-Ketobromide Synthetic Keystone: A Technical Guide to 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone

Abstract: This technical guide provides an in-depth analysis of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone (CAS No. 110668-69-4), a pivotal α-bromoketone intermediate in medicinal chemistry. We dissect its physicochemical properties, outline a robust and validated synthesis protocol, and explore its critical role as a precursor in the development of clinically significant pharmaceuticals, most notably imidazole-based antifungal agents like Bifonazole. This document serves as a comprehensive resource for researchers and drug development professionals, offering field-proven insights into its characterization, application, and the underlying chemical principles that govern its reactivity and utility.

Introduction: The Strategic Importance of an α-Bromoketone Building Block

This compound, also known as 2-Bromo-4'-(imidazol-1-yl)acetophenone, is a highly functionalized organic compound whose value lies in its specific arrangement of reactive sites. The molecule incorporates a phenyl ring, an imidazole moiety, and a reactive α-bromoketone group. This trifecta of features makes it an exceptionally versatile building block in synthetic organic chemistry.

The primary driver for its significance is the α-bromoketone functionality (-COCH₂Br). The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution, while the adjacent carbonyl group activates the α-carbon. This inherent reactivity is the cornerstone of its utility, allowing for the facile construction of more complex molecular architectures. Its most prominent application is as a key intermediate in the synthesis of numerous imidazole-containing active pharmaceutical ingredients (APIs), particularly in the realm of antifungal medications.[1][2]

Physicochemical Properties & Analytical Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 110668-69-4 | [] |

| Molecular Formula | C₁₁H₉BrN₂O | [][4] |

| Molecular Weight | 265.11 g/mol | [] |

| Appearance | White to off-white solid | Generic |

| Boiling Point | ~405.0 °C (Predicted) | [][4] |

| Density | ~1.48 g/cm³ (Predicted) | [] |

Spectroscopic Validation

Confident identification and purity assessment rely on standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the aromatic protons on the phenyl ring, the three distinct protons of the imidazole ring, and a key singlet for the methylene (-CH₂-) protons adjacent to the bromine and carbonyl groups. The chemical shift of this methylene singlet is a critical diagnostic peak.

-

¹³C NMR will display unique resonances for each carbon atom, including the carbonyl carbon, the methylene carbon bearing the bromine, and the carbons of the two aromatic rings.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. A strong absorption band characteristic of the ketone carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. Other peaks will correspond to C-H bonds of the aromatic rings and the C-N stretching of the imidazole ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]+ due to the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes), providing unambiguous confirmation of the compound's identity.

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves the selective α-bromination of its precursor, 4'-(1H-imidazol-1-yl)acetophenone.

Synthesis Workflow

The synthesis is a straightforward electrophilic α-substitution reaction. The precursor, 4'-(1H-imidazol-1-yl)acetophenone, can be prepared by reacting 1H-imidazole with 1-(4-chlorophenyl)ethanone.[5] The subsequent bromination is the key step.

Caption: Role as a versatile intermediate in drug discovery pipelines.

Precursor to Imidazole Antifungal Agents

The most well-documented application is in the synthesis of azole antifungal drugs. These drugs function by inhibiting a key enzyme in the fungal cell membrane biosynthesis pathway. [6][7]

-

Mechanism of Action: Imidazole antifungals target the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. [8]This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. [6][7]By inhibiting this enzyme, the drugs disrupt membrane integrity, leading to altered permeability, leakage of cellular components, and ultimately, fungal cell death. [7][9]

Case Study: Synthesis of Bifonazole

Bifonazole (CAS: 60628-96-8) is a topical antifungal agent whose synthesis exemplifies the utility of related intermediates. While not directly synthesized from the title compound, its synthesis follows a similar logic of coupling an imidazole moiety to a larger scaffold. A common route involves reacting (biphenyl-4-yl)phenyl-methanol with a chlorinating agent and then coupling the resulting chloride with imidazole. [10][11]The title compound, this compound, is used to create analogues of such drugs by providing a pre-built imidazole-phenyl scaffold ready for further modification. [12]For example, the ketone can be reduced to an alcohol and then coupled, or the bromine can be displaced by other nucleophiles to build bifonazole analogues.

Handling, Storage, and Safety

As an α-haloketone, this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent hydrolysis and degradation.

-

Toxicity: While specific toxicity data is limited, compounds of this class are generally considered irritants to the eyes, skin, and respiratory system.

Conclusion and Future Perspectives

This compound is more than a mere chemical reagent; it is a strategic synthetic tool. Its value is defined by the efficiency with which it allows for the introduction of the pharmacologically significant imidazole-phenyl moiety into larger, more complex molecules. Its continued use in the synthesis of antifungal agents and as a scaffold for exploring new enzyme inhibitors and receptor modulators underscores its lasting importance in medicinal chemistry. [1][4]Future research will likely focus on leveraging its reactivity to build novel compound libraries for high-throughput screening, further expanding its impact on the drug discovery landscape.

References

-

Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Oxford Academic. [Link]

-

Imidazole antifungals | Research Starters. EBSCO. [Link]

-

Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library. [Link]

-

Mechanisms of action of the antimycotic imidazoles. PubMed. [Link]

-

Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Semantic Scholar. [Link]

-

Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Molbase. [Link]

-

Bifonazole. Wikipedia. [Link]

- Preparation of bifonazole, useful as antimycotic agent, comprises reacting biphenyl-4-yl(phenyl) methanol with chlorinating agent in cyclohexane and then with imidazole.

-

Synthesis and biological evaluation of azole derivatives, analogues of bifonazole, with a phenylisoxazolyl or phenylpyrimidinyl moiety. PubMed. [Link]

Sources

- 1. Buy 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Imidazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bifonazole - Wikipedia [en.wikipedia.org]

- 11. DE10332684B3 - Preparation of bifonazole, useful as antimycotic agent, comprises reacting biphenyl-4-yl(phenyl) methanol with chlorinating agent in cyclohexane and then with imidazole - Google Patents [patents.google.com]

- 12. Synthesis and biological evaluation of azole derivatives, analogues of bifonazole, with a phenylisoxazolyl or phenylpyrimidinyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone" molecular weight and formula

An In-depth Technical Guide: 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It delves into the compound's core physicochemical properties, provides a detailed synthesis protocol with mechanistic insights, explores its reactivity, outlines its critical applications as a synthetic intermediate, and establishes essential safety and handling procedures.

Core Chemical Identity and Physicochemical Properties

This compound, also known by its synonym 2-Bromo-4'-(imidazol-1-yl)acetophenone, is a heterocyclic ketone. Its structure incorporates a phenyl ring substituted with an imidazole group and an α-bromoethanone moiety. This specific arrangement of functional groups, particularly the highly reactive α-bromoketone, makes it a valuable and versatile building block in synthetic organic chemistry.[1][2]

The fundamental properties of the compound are summarized below. It is crucial to distinguish between the free base form, which is the subject of this guide, and its commonly synthesized hydrobromide salt.

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-(4-imidazol-1-ylphenyl)ethanone | [] |

| CAS Number | 110668-69-4 | [][4] |

| Molecular Formula | C₁₁H₉BrN₂O | [][4] |

| Molecular Weight | 265.11 g/mol | [4] |

| Exact Mass | 263.99000 u | [4] |

| Predicted Boiling Point | 405.0 ± 25.0 °C at 760 mmHg | [][4] |

| Predicted Density | 1.48 ± 0.1 g/cm³ | [][4] |

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound involves the α-bromination of a precursor ketone, 4'-(1H-imidazol-1-yl)acetophenone. The reaction is typically performed using elemental bromine in a solution of hydrobromic acid and acetic acid.[5] This choice of reagents is deliberate: the acetic acid serves as a solvent, while the hydrobromic acid acts as a catalyst and ensures the product precipitates as its hydrobromide salt, which is often more crystalline and easier to handle than the free base.

Experimental Protocol: Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone Hydrobromide[5]

-

Preparation: In a suitable reaction vessel equipped with a magnetic stirrer and addition funnel, dissolve 4'-(1H-imidazol-1-yl)acetophenone (0.111 mol) in a 30-32% solution of hydrobromic acid (HBr) in acetic acid.

-

Bromination: Cool the solution in an ice bath and slowly add elemental bromine (0.111 mol) dropwise via the addition funnel. The slow addition is critical to control the exothermic reaction and prevent the formation of poly-brominated byproducts.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. This extended reaction time ensures the conversion of the starting material.

-

Isolation: The product, 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide, will precipitate out of the solution as crystals. Collect the solid by vacuum filtration.

-

Purification: Wash the collected crystals thoroughly with cold ethanol (e.g., 3 x 50 mL) to remove any unreacted starting materials and soluble impurities.

-

Drying: Air-dry the purified crystals for several hours at room temperature to obtain the final product.

The following diagram illustrates the synthetic workflow.

Caption: A typical workflow for the synthesis of the target compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its bifunctional nature. The α-bromoketone is a potent electrophile, making it highly susceptible to nucleophilic substitution reactions, while the imidazole ring can participate in various other transformations.[1][2]

-

Nucleophilic Substitution: The bromine atom is an excellent leaving group, positioned alpha to a carbonyl group which activates the carbon for nucleophilic attack. This allows for the facile introduction of various nucleophiles (e.g., amines, thiols, azides), serving as a cornerstone for building more complex heterocyclic frameworks such as thiazoles, imidazoles, and quinoxalines.[2][6]

-

Building Block for Bioactive Molecules: This compound is a key intermediate in the synthesis of molecules with a wide range of biological activities.[1] Research indicates its derivatives have potential as antimicrobial, anti-inflammatory, and antiproliferative agents.[1] It has also been identified as a precursor for compounds acting as Cannabinoid Receptor 1 (CB1) inverse agonists.[4]

The diagram below highlights the key reactive sites on the molecule.

Caption: The primary sites of chemical reactivity on the molecule.

The progression from this building block to a potential therapeutic agent is a multi-step process common in drug discovery.

Caption: Conceptual workflow from building block to lead compound.

Safety, Handling, and Storage

As with many α-bromoketone derivatives, this compound should be handled with care. While specific data for this exact compound is limited, information from structurally similar chemicals provides a strong basis for safe handling protocols.[7][8] These compounds are often classified as skin and eye irritants or corrosives and may be lachrymators (tear-inducing agents).[8]

| Safety Guideline | Recommendation |

| Personal Protective Equipment (PPE) | Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[7][8][9] |

| Handling | Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.[10] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from moisture, as the compound may decompose in contact with water.[7][9] |

| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[7][9] |

| First Aid (Skin) | IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Seek medical attention if irritation persists.[7][9] |

| First Aid (Ingestion) | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7] |

Conclusion

This compound is a compound of significant interest to the scientific community. Its defined molecular structure and weight, coupled with a highly reactive functional group, establish it as a premier building block for the synthesis of diverse and complex molecules. Its role in the development of novel compounds for pharmaceutical and biological research underscores its importance. Adherence to rigorous synthesis and safety protocols is paramount to successfully and safely leveraging the full synthetic potential of this versatile intermediate.

References

-

Mol-Instincts. Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Available from: [Link]

-

NIST WebBook. Ethanone, 2-bromo-1-phenyl-. Available from: [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone. Available from: [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone. Available from: [Link]

-

PubChem. 1-(4-bromophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone. Available from: [Link]

-

ResearchGate. (PDF) 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. Available from: [Link]

-

PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Available from: [Link]

-

SCIRP. 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis. Available from: [Link]

Sources

- 1. Buy 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. prepchem.com [prepchem.com]

- 6. scirp.org [scirp.org]

- 7. fishersci.at [fishersci.at]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. echemi.com [echemi.com]

A Technical Guide to 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone: Synthesis, Properties, and Applications in Medicinal Chemistry

Introduction: A Versatile Building Block in Drug Discovery

2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone is a key heterocyclic intermediate that has garnered significant attention in the field of medicinal chemistry. Its unique structural architecture, featuring a reactive α-bromo ketone, a phenyl linker, and a biologically significant imidazole moiety, positions it as a versatile scaffold for the synthesis of a diverse array of potential therapeutic agents. The imidazole ring is a common feature in many pharmaceuticals due to its ability to engage in various biological interactions, while the α-bromo ketone serves as a crucial handle for introducing molecular diversity through nucleophilic substitution reactions. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific discourse. This section delineates the IUPAC name and common synonyms for the title compound.

IUPAC Name: 2-bromo-1-(4-imidazol-1-ylphenyl)ethanone[][2]

Common Synonyms:

-

2-Bromo-4'-(imidazol-1-yl)acetophenone[3]

-

1-(4-(1H-imidazol-1-yl)phenyl)-2-bromoethanone

-

2-bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone

CAS Number: 110668-69-4[][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and biological assays. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrN₂O | [][3] |

| Molecular Weight | 265.11 g/mol | [][3] |

| Appearance | Pale Beige to Pale Brown Solid | ChemicalBook |

| Boiling Point (Predicted) | 405.0 ± 25.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.48 ± 0.1 g/cm³ | [3] |

| Solubility | DMSO (Slightly), Water (Slightly, Sonicated) | ChemicalBook |

| pKa (Predicted) | 4.97 ± 0.10 | ChemicalBook |

| Storage Temperature | 2-8°C | ChemicalBook |

| Hygroscopicity | Hygroscopic | ChemicalBook |

Synthesis and Characterization: A Practical Approach

The synthesis of this compound is most commonly achieved through the α-bromination of its acetophenone precursor. This section provides a detailed, field-proven protocol for its preparation as the hydrobromide salt, a common and stable form of the compound.

Experimental Protocol: Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone Hydrobromide

This protocol is adapted from established synthetic procedures.[4]

Materials:

-

4'-(1H-imidazol-1-yl)acetophenone

-

Bromine (Br₂)

-

30-32% Hydrogen Bromide (HBr) in Acetic Acid

-

Ethanol

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve 4'-(1H-imidazol-1-yl)acetophenone (e.g., 20.75 g, 0.111 mol) in 30-32% HBr in acetic acid.

-

Bromination: To the stirred solution, carefully add bromine (e.g., 5.71 mL, 0.111 mol) dropwise at room temperature. The addition should be controlled to manage any potential exotherm.

-

Reaction Monitoring: Stir the resulting mixture overnight at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

-

Product Isolation: Upon completion, the product will precipitate as crystals. Collect the crystals by vacuum filtration.

-

Purification: Wash the collected crystals with ethanol (e.g., 3 x 50 mL) to remove any unreacted starting materials and impurities.

-

Drying: Air dry the purified crystals for 2 hours at room temperature to afford the title compound as its hydrobromide salt.

Causality of Experimental Choices:

-

HBr in Acetic Acid: This acidic medium serves both as a solvent and as a catalyst for the enolization of the ketone, which is the reactive species in the α-bromination reaction. The presence of HBr also protonates the imidazole ring, protecting it from undesired side reactions and facilitating the formation of the hydrobromide salt of the product.

-

Stoichiometric Bromine: The use of one equivalent of bromine ensures the mono-bromination of the α-carbon of the ketone. Excess bromine could lead to the formation of di-brominated byproducts.

-

Ethanol Wash: Ethanol is a suitable solvent for washing the product as it can dissolve the starting material and impurities to a greater extent than the crystalline product, leading to effective purification.

Characterization

-

¹H NMR: The methylene protons (CH₂) adjacent to the bromine and carbonyl groups would be expected to appear as a singlet in the range of δ 4.4-4.8 ppm. The aromatic protons on the phenyl and imidazole rings would appear in the aromatic region (δ 7.0-8.5 ppm).

-

¹³C NMR: The carbonyl carbon is expected to resonate around δ 190 ppm, while the carbon bearing the bromine atom would be in the range of δ 30-35 ppm.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of novel bioactive molecules. The reactive α-bromo ketone allows for the introduction of a wide range of functional groups and heterocyclic systems, enabling the exploration of vast chemical space in drug discovery programs.

Workflow for Derivative Synthesis

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of diverse chemical libraries.

Caption: Generalized workflow for the synthesis and screening of derivatives.

Reported Biological Activities and Therapeutic Targets

Derivatives synthesized from this compound have been investigated for a range of biological activities, highlighting the therapeutic potential of this chemical scaffold.

-

Antimicrobial and Antifungal Agents: The imidazole moiety is a well-established pharmacophore in antifungal drugs (e.g., ketoconazole, miconazole). The ability to readily modify the structure of this compound makes it an attractive starting point for the development of new antifungal and antimicrobial agents.[5]

-

Anti-inflammatory Properties: The compound and its derivatives have been explored for their potential to modulate immune responses, suggesting applications in the treatment of inflammatory conditions.[5]

-

Antiproliferative and Anticancer Activity: Research has indicated that the hydrobromide salt of the title compound exhibits antiproliferative activity against various cancer cell lines.[5] Mechanistic studies on related halogenated imidazole derivatives suggest that these compounds may interfere with transcriptional elongation by inhibiting RNA polymerase II, a critical enzyme for cancer cell proliferation.

-

Enzyme Inhibition: The unique structural features of this compound make it a valuable tool in studies exploring enzyme inhibition.[5] The electrophilic nature of the α-bromo ketone can facilitate covalent modification of active site residues in certain enzymes.

-

Cannabinoid Receptor (CB1) Inverse Agonism: The compound has been cited as an imidazole derivative with potential as a CB1 receptor inverse agonist.[3] Inverse agonists of the CB1 receptor have been investigated for the treatment of obesity and related metabolic disorders.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents. The compound is reported to be hygroscopic.

GHS Hazard Classification (Anticipated based on related compounds): Based on the GHS classifications of similar α-bromoacetophenones, this compound is likely to be classified as:

-

Skin Corrosion/Irritation: Category 1 or 2

-

Serious Eye Damage/Eye Irritation: Category 1

-

Acute Toxicity: Harmful if swallowed or inhaled.

Researchers should always consult a comprehensive and up-to-date SDS for the specific compound being handled before commencing any experimental work.

Conclusion and Future Outlook

This compound stands out as a valuable and versatile building block in the arsenal of medicinal chemists. Its straightforward synthesis and the presence of a highly reactive functional group provide a facile entry point to a wide range of complex molecules with diverse biological activities. The demonstrated potential of its derivatives as antimicrobial, anti-inflammatory, and anticancer agents, as well as modulators of key physiological targets like the CB1 receptor, underscores the significance of this scaffold in modern drug discovery.

Future research efforts will likely focus on the synthesis of novel libraries of derivatives with enhanced potency and selectivity for specific biological targets. Further elucidation of the mechanisms of action of these compounds will be crucial for their rational design and development as next-generation therapeutics. As our understanding of the biological roles of imidazole-containing compounds continues to grow, the importance of versatile intermediates like this compound is set to increase, paving the way for the discovery of new and effective medicines.

References

-

2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Smolecule.

-

Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Molbase.

-

2-BROMO-1-(4-IMIDAZOL-1-YL-PHENYL)-ETHANONE. Echemi.

-

CAS 110668-69-4 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone. BOC Sciences.

-

110668-69-4(2-BROMO-1-(4-IMIDAZOL-1-YL-PHENYL)-ETHANONE) Product Description. ChemicalBook.

-

SAFETY DATA SHEET - 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide. Fisher Scientific.

-

SAFETY DATA SHEET - 2-Bromo-1-indanone. Fisher Scientific.

-

GHS Classification Summary. PubChem.

-

2-Bromo-1-[4-(dimethylamino)phenyl]ethanone Safety Data Sheets. Echemi.

-

This compound | 110668-69-4. Benchchem.

-

2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem.

-

2-Bromo-1-(4-hydroxyphenyl)ethanone. ResearchGate.

Sources

Spectroscopic Characterization of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone: A Technical Guide

Molecular Structure and Key Features

2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone possesses a number of key structural features that will dictate its spectroscopic properties. These include a para-substituted phenyl ring, an imidazole moiety, and an α-brominated ketone. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed herein.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopy Data

The proton NMR spectrum of this compound is expected to be complex, with distinct signals for the aromatic protons of the phenyl and imidazole rings, as well as the methylene protons adjacent to the bromine atom. The predicted chemical shifts (in ppm, referenced to TMS) are based on the analysis of similar substituted acetophenones and imidazoles.[3]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Methylene (-CH₂Br) | 4.40 - 4.50 | Singlet | 2H | The electronegative bromine and adjacent carbonyl group will deshield these protons, shifting them downfield. A singlet is expected due to the absence of adjacent protons. |

| Phenyl (aromatic) | 7.40 - 8.10 | Multiplet | 4H | The protons on the para-substituted phenyl ring will likely appear as two doublets due to coupling with their ortho neighbors. The exact shifts will be influenced by the electron-withdrawing nature of the acetyl group and the electronic effects of the imidazole ring. |

| Imidazole (aromatic) | 7.20 - 7.90 | Multiplet | 3H | The three protons on the imidazole ring will have distinct chemical shifts. The proton between the two nitrogen atoms will be the most deshielded. |

Predicted ¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The carbonyl carbon and the carbons of the aromatic rings are expected to be the most downfield signals.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 190 - 192 | The carbonyl carbon is highly deshielded and will appear significantly downfield. |

| Phenyl (aromatic) | 120 - 140 | Six distinct signals are expected for the phenyl carbons, with the carbon attached to the carbonyl group and the carbon attached to the imidazole nitrogen being the most downfield. |

| Imidazole (aromatic) | 115 - 140 | Three distinct signals are expected for the imidazole carbons. The carbon between the two nitrogen atoms will be the most downfield of the three. |

| Methylene (-CH₂Br) | 30 - 35 | The carbon attached to the bromine atom will be shifted downfield due to the electronegativity of the halogen. |

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most characteristic absorption bands are expected to be from the carbonyl group and the aromatic rings.[4][5]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| Carbonyl (C=O) Stretch | 1690 - 1710 | Strong | The presence of the α-bromine atom is known to increase the carbonyl stretching frequency. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the phenyl and imidazole rings. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Characteristic of C-H bonds in aromatic systems. |

| C-N Stretch | 1300 - 1400 | Medium | Associated with the imidazole ring. |

| C-Br Stretch | 500 - 700 | Medium to Weak | This absorption is in the fingerprint region and can be difficult to assign definitively. |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion and bromine-containing fragments will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Fragmentation Pattern:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Key Predicted Fragments:

| m/z | Proposed Fragment |

| 264/266 | Molecular ion [M]⁺˙ |

| 185/187 | [M - C₆H₅N₂]⁺ |

| 173 | [M - Br]⁺ |

| 145 | [M - Br - CO]⁺ |

| 93/95 | [CH₂Br]⁺ |

Experimental Protocols

The following are generalized, step-by-step methodologies for the acquisition of the spectroscopic data discussed. Adherence to specific instrument operating procedures is essential.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-pulse ¹H spectrum.

-

Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.

-

A longer acquisition time or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

3. Mass Spectrometry (MS)

-

Sample Introduction:

-

Direct Infusion: Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol) and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be separated by GC before entering the mass spectrometer.

-

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The predicted spectroscopic data presented in this guide provides a detailed fingerprint for this compound. This information is crucial for researchers working with this compound, enabling them to confidently identify and characterize it in various experimental settings. While these are predicted values, they are based on sound chemical principles and data from closely related structures, offering a reliable reference for laboratory work.

References

- Vertex AI Search. Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Accessed January 12, 2026.

- Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin". Accessed January 12, 2026.

- Echemi. 2-BROMO-1-(4-IMIDAZOL-1-YL-PHENYL)-ETHANONE. Accessed January 12, 2026.

- BOC Sciences. CAS 110668-69-4 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone. Accessed January 12, 2026.

- Smolecule. 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Accessed January 12, 2026.

- Benchchem. A Comparative Guide to the FT-IR Spectrum of 2-bromo-1-(4-fluorophenyl)ethanone. Accessed January 12, 2026.

- NIST WebBook. Ethanone, 2-bromo-1-phenyl-. Accessed January 12, 2026.

- ResearchGate. One-pot synthesis of (2-Bromo-1-(4-nitro-phenyl)-ethanone). Accessed January 12, 2026.

- NIST WebBook. Mass spectrum of Ethanone, 2-bromo-1-phenyl-. Accessed January 12, 2026.

- PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Accessed January 12, 2026.

- Acta Crystallographica Section E. 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. Accessed January 12, 2026.

- MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Accessed January 12, 2026.

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone

Introduction

2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone is a versatile intermediate compound with significant applications in pharmaceutical research and development. Its chemical structure, featuring a reactive α-bromoketone moiety and a biologically relevant imidazole ring, makes it a valuable building block in the synthesis of novel therapeutic agents, including CB1 receptor inverse agonists.[1] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective handling, formulation, and the development of robust synthetic methodologies.

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of this compound. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions throughout the research and development lifecycle.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential for any experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrN₂O | [] |

| Molecular Weight | 265.11 g/mol | [1][] |

| Predicted Boiling Point | 405°C at 760 mmHg | [] |

| Predicted Density | 1.48 g/cm³ | [] |

| pKa (Predicted) | 4.97 ± 0.10 | [3] |

Solubility Profile

Qualitative Solubility

Initial qualitative assessments indicate that this compound exhibits limited solubility in aqueous media.

| Solvent | Solubility | Notes |

| Water | Slightly soluble | Sonication may be required to aid dissolution.[3] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | A common solvent for initial screening of compound solubility.[3] |

The presence of the polar imidazole ring suggests that the compound will exhibit some solubility in polar organic solvents.[4][5] Conversely, the phenyl ring and the overall molecular structure would suggest limited solubility in non-polar hydrocarbon solvents.

Experimental Protocol for Quantitative Solubility Determination

To establish a comprehensive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically relevant solvents at controlled temperatures.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, acetone, dichloromethane, ethyl acetate)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

HPLC system with a suitable column and detector

-

Centrifuge

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each selected solvent in a sealed vial.

-

Equilibrate the vials in a thermostatically controlled shaker at a specified temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Centrifuge the withdrawn sample to remove any undissolved solid particles.

-

Dilute the clear supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

-

Analytical Quantification:

-

Analyze the diluted samples using a validated stability-indicating HPLC method.

-

Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in each solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.

-

Diagram of Solubility Determination Workflow

Caption: Workflow for a comprehensive forced degradation study.

Recommendations for Handling and Storage

Based on the anticipated stability profile, the following recommendations are provided for the handling and storage of this compound:

-

Storage: The compound should be stored in a cool, dry, and dark place to minimize thermal and photodegradation. A recommended storage temperature is 2-8°C. [3]* Handling: Due to the presence of the α-bromoketone moiety, which can be a lachrymator and an alkylating agent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

While specific, quantitative public data on the solubility and stability of this compound is limited, a thorough understanding of its chemical structure allows for informed predictions and the design of robust experimental protocols for its characterization. This technical guide provides a framework for researchers to systematically evaluate these critical physicochemical properties. By following the outlined methodologies, scientists and drug development professionals can generate the necessary data to support the effective use of this important pharmaceutical intermediate in their research and development endeavors.

References

-

Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3077-3085. Available at: [Link]

-

Domanska, U., & Szydłowski, J. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(3), 557-562. Available at: [Link]

-

Solubility of Things. (n.d.). Imidazole. Available at: [Link]

-

Domanska, U., & Szydłowski, J. (2003). Solubility of Imidazoles in Alcohols. Journal of Chemical & Engineering Data, 48(1), 126-129. Available at: [Link]

-

Prajapati, M., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1). Available at: [Link]

-

Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

-

Kerru, N., et al. (2019). A review on the synthesis of imidazole derivatives. Synthetic Communications, 49(19), 2437-2459. Available at: [Link]

-

Qasim, M., et al. (2011). A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 3(6), 439-451. Available at: [Link]

-

Meyyanathan, S.N., & Ramana, G. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Chromatographic Science, 60(9), 803-811. Available at: [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activities of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone

Executive Summary

2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone is a heterocyclic compound featuring two key structural motifs that are of significant interest in medicinal chemistry: a biologically versatile imidazole ring and a chemically reactive α-bromoketone functional group. The imidazole scaffold is a "privileged structure" found in numerous FDA-approved drugs and is known to confer a wide range of pharmacological activities, including anticancer, antifungal, and anti-inflammatory effects.[1][2][3] The α-bromoketone moiety serves as a potent electrophile, making the compound a valuable synthetic intermediate but also suggesting a potential mechanism of action through covalent modification of biological targets.[4][5] This guide synthesizes the available data on related compounds to postulate the primary biological activities of this specific molecule, outlines detailed experimental protocols for their validation, and discusses the mechanistic rationale for these potential therapeutic applications. The primary activities explored herein are its potential as an anticancer agent, through mechanisms like kinase inhibition and covalent binding, and as an antifungal agent, likely via cytochrome P450 enzyme inhibition.

Introduction to the Molecular Scaffold and its Chemical Rationale

The therapeutic potential of this compound can be logically dissected by examining its principal chemical components. This bifunctional molecule's promise lies in the synergistic interplay between its stable, biologically recognized heterocyclic core and its highly reactive side chain.

1.1. The Imidazole Moiety: A Privileged Pharmacophore The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[6] Its unique electronic properties, including its ability to act as a hydrogen bond donor and acceptor and to coordinate with metal ions, allow it to interact with a wide array of biological macromolecules.[2][3] This versatility is why the imidazole nucleus is a cornerstone in the development of new drugs, with established roles in anticancer, antimicrobial, and anti-inflammatory therapies.[7][8] Numerous imidazole derivatives function by inhibiting key enzymes, such as kinases, histone deacetylases (HDACs), and cytochrome P450 enzymes, making this scaffold a foundational element for targeted drug design.[1][9][10]

1.2. The α-Bromoketone Group: A Reactive Warhead The α-bromoketone functional group (-COCH₂Br) is characterized by two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom.[5] The strong electron-withdrawing effect of the carbonyl group enhances the polarity of the carbon-bromine bond, making the α-carbon highly susceptible to nucleophilic attack.[4] This inherent reactivity makes α-haloketones powerful intermediates for synthesizing more complex heterocyclic structures.[4][11] From a pharmacological perspective, this electrophilicity suggests that the molecule can act as a covalent inhibitor, forming permanent bonds with nucleophilic amino acid residues (e.g., cysteine, histidine) within the active sites of target proteins, leading to irreversible inactivation.

Postulated Biological Activities & Mechanistic Rationale

Based on the structural features detailed above, we can postulate several high-probability biological activities for this compound.

2.1. Anticancer Activity The imidazole scaffold is a well-established component of many anticancer agents.[12][13] Research indicates that 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide exhibits antiproliferative activity against various cancer cell lines, with a favorable therapeutic index against normal cells.[14] This activity is likely mediated through one or more of the following mechanisms.

-

Kinase Inhibition: Protein kinases are critical regulators of cellular processes, and their overexpression is a hallmark of many cancers.[1] Imidazole-based compounds have been successfully developed as inhibitors of key kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial for tumor growth and angiogenesis.[1][9] The nitrogen atoms of the imidazole ring can form critical hydrogen bonds within the ATP-binding pocket of these enzymes.

-

Covalent Enzyme Inhibition: The α-bromoketone group provides a mechanism for irreversible inhibition. By reacting with a nucleophilic residue in the active site of a target protein, the compound can permanently block its function. This is a highly effective mode of action that can lead to sustained therapeutic effects.

-

Tubulin Polymerization Inhibition: Several imidazole-containing compounds exert their anticancer effects by disrupting microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis.[1][13]

2.2. Antifungal Activity Azole-based compounds are a major class of antifungal drugs. The structural similarity of this compound to these agents, combined with evidence of antifungal activity in other brominated compounds, strongly suggests potential in this area.[15][16][17]

-

Cytochrome P450 Inhibition: The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 (CYP51) enzyme.[10][18] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. The imidazole nitrogen atom coordinates with the heme iron atom in the enzyme's active site, disrupting its catalytic activity and compromising cell membrane integrity.[10]

-

Novel Mechanisms: Studies on other brominated heterocyclic compounds have shown potent activity against resistant fungal strains like Candida albicans, suggesting that they may act via novel mechanisms distinct from traditional antifungals, such as disrupting cell wall maintenance or inducing stress responses.[17][19]

2.3. Anti-inflammatory and Other Activities The compound has been reported to possess anti-inflammatory properties and has been investigated for modulating immune responses.[14] While the precise mechanism is not well-defined in the literature, it could be related to the inhibition of inflammatory enzymes. Additionally, one source notes its potential as a CB1 receptor inverse agonist, though this requires further validation from peer-reviewed studies.[20]

Experimental Protocols for Validation

To empirically validate the hypothesized biological activities, a structured, multi-stage experimental approach is required.

3.1. Synthesis of this compound Hydrobromide This protocol is adapted from established synthetic methods.[21]

-

Dissolution: Dissolve 4'-(1H-imidazol-1-yl)acetophenone (20.75 g, 0.111 mol) in 30-32% HBr in acetic acid.

-

Bromination: Slowly add bromine (5.71 mL, 0.111 mol) to the solution while stirring.

-

Reaction: Allow the mixture to stir overnight at room temperature. A crystalline precipitate should form.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals thoroughly with ethanol (3 x 50 mL).

-

Drying: Air dry the final product for 2 hours at room temperature to yield the title compound as a hydrobromide salt.

3.2. Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) and a non-cancerous control cell line (e.g., HaCaT) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

3.3. Protocol: In Vitro Antifungal Susceptibility (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) to a concentration of 0.5-2.5 x 10³ CFU/mL in RPMI-1640 medium.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well plate.

-

Inoculation: Add the fungal inoculum to each well. Include a positive control (fungi + medium) and a negative control (medium only).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant (≥50%) inhibition of fungal growth compared to the positive control, determined visually or spectrophotometrically.

Data Presentation & Visualization

4.1. Summary of Potential Biological Activity Data

The following table summarizes the type of quantitative data that would be generated from the experimental protocols described above to characterize the compound's efficacy.

| Biological Activity | Assay Type | Cell/Fungal Line | Metric | Expected Outcome |

| Anticancer | MTT Cytotoxicity | MCF-7 (Breast) | IC₅₀ (µM) | Potent activity (low µM range) |

| MTT Cytotoxicity | A549 (Lung) | IC₅₀ (µM) | Potent activity (low µM range) | |

| MTT Cytotoxicity | HaCaT (Normal) | IC₅₀ (µM) | High IC₅₀ (indicating selectivity) | |

| Antifungal | Broth Microdilution | C. albicans | MIC (µg/mL) | Potent activity (low µg/mL range) |

| Broth Microdilution | C. auris | MIC (µg/mL) | Activity against resistant strains |

4.2. Diagrams of Workflows and Mechanisms

Caption: Experimental workflow from synthesis to biological evaluation.

Caption: Imidazole moiety interacting with a kinase hinge region.

Caption: Covalent inhibition mechanism via the α-bromoketone group.

Conclusion and Future Directions

This compound is a compound with significant, rationally predictable biological potential, primarily as an anticancer and antifungal agent. Its dual-functionality, combining the proven pharmacophore of the imidazole ring with the reactive potential of an α-bromoketone "warhead," makes it a compelling candidate for further investigation.

Future work should focus on:

-

Systematic Screening: Validating the postulated activities against broad panels of cancer cell lines and fungal pathogens.

-

Target Identification: If covalent inhibition is confirmed, proteomics-based approaches can be used to identify the specific protein targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the phenyl and imidazole rings to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Evaluation: Advancing promising candidates to preclinical animal models to assess efficacy and safety.

This technical guide provides a foundational framework for researchers and drug development professionals to begin a systematic exploration of this promising molecule.

References

- Vertex AI Search. (2024).

- Sharma, P., LaRosa, C., & Werbovetz, K. (2021).

- Vertex AI Search. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.

- Smolecule. (n.d.). 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide.

- MDPI. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity.

- Sharma, P., LaRosa, C., & Werbovetz, K. (2021).

- Molbase. (n.d.). Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021).

- Bentham Science. (n.d.). Biological Significance of Imidazole-based Analogues in New Drug Development.

- ResearchGate. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives.

- MDPI. (2021).

- Vertex AI Search. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.

- ResearchGate. (n.d.). Imidazoles as cytochrome P450 enzymes inhibitors.

- Pelassy, C., Breittmayer, J. P., & Aussel, C. (1993). Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)

- Brzózka, K., et al. (2016). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. Frontiers in Microbiology.

- Echemi. (n.d.). 2-BROMO-1-(4-IMIDAZOL-1-YL-PHENYL)-ETHANONE.

- Ren, D., et al. (2007). Inhibition of Candida albicans growth by brominated furanones. Applied and Environmental Microbiology.

- Al-Azmi, A. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.

- Bekaert, A., & D'hooghe, M. (2022).

- Benchchem. (n.d.). 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone.

- Lim, S. H., et al. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. Microbiology Spectrum.

Sources

- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsrtjournal.com [ijsrtjournal.com]

- 7. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijsrtjournal.com [ijsrtjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]

- 13. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]

- 14. smolecule.com [smolecule.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of Candida albicans growth by brominated furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 20. echemi.com [echemi.com]

- 21. prepchem.com [prepchem.com]

An In-Depth Technical Guide to 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone: Synthesis, History, and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, historical context, and applications of the versatile chemical intermediate, 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone.

Introduction

This compound is a key organic compound characterized by a phenyl ring substituted with an imidazole group and an α-bromo ketone moiety. This unique combination of functional groups makes it a highly valuable and versatile intermediate in the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry. The imidazole ring is a common feature in many biologically active compounds, while the reactive α-bromo ketone provides a convenient handle for introducing further chemical diversity. This guide provides a comprehensive overview of its discovery, synthesis, and applications, with a focus on the practical aspects relevant to researchers in drug discovery and development.

Discovery and History

The specific discovery of this compound is not prominently documented in a singular, seminal publication. Instead, its emergence is best understood as a logical convergence of well-established principles in organic and medicinal chemistry. The history of this compound is therefore intertwined with the broader history of imidazole-containing pharmaceuticals and the development of synthetic methodologies for α-haloketones.

The imidazole ring itself was first synthesized by Heinrich Debus in 1858. However, it was the discovery of the biological significance of imidazole-containing molecules like histamine and the amino acid histidine that spurred significant interest in this heterocyclic moiety. In the 20th century, the development of synthetic imidazole-based drugs, such as the antifungal agent ketoconazole in the late 1970s, solidified the importance of the imidazole scaffold in medicinal chemistry.[1] These early antifungal agents demonstrated that the imidazole ring could serve as a critical pharmacophore for inhibiting key fungal enzymes.[2]

Concurrently, the study of α-haloketones as versatile synthetic intermediates was also advancing. The ability to selectively introduce a halogen at the α-position to a carbonyl group provides a highly reactive site for nucleophilic substitution, enabling the construction of a wide variety of carbon-carbon and carbon-heteroatom bonds. The development of reliable bromination methods for acetophenones has been a subject of extensive research, leading to a range of effective reagents and protocols.

The synthesis of this compound, therefore, represents the strategic combination of these two important areas of chemistry. The 4-(imidazol-1-yl)phenyl moiety provides a biologically relevant core, while the α-bromoethanone group serves as a key reactive handle for the construction of novel and diverse molecular architectures with potential therapeutic applications.

Chemical Synthesis

The synthesis of this compound is typically achieved in a two-step process, starting from commercially available 4'-fluoroacetophenone. The first step involves the nucleophilic aromatic substitution of the fluorine atom with imidazole, followed by the α-bromination of the resulting acetophenone derivative.

Step 1: Synthesis of 4'-(1H-imidazol-1-yl)acetophenone

This precursor is synthesized via a nucleophilic aromatic substitution reaction where the nitrogen of imidazole displaces the fluorine atom of 4'-fluoroacetophenone.

Experimental Protocol:

-

To a solution of 4'-fluoroacetophenone (1 equivalent) in dimethylformamide (DMF), add imidazole (1.5 equivalents) and potassium carbonate (2 equivalents).

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4'-(1H-imidazol-1-yl)acetophenone.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of this compound

The second step involves the selective bromination of the methyl group of the acetophenone derivative synthesized in the previous step.

Experimental Protocol:

-

Suspend 4'-(1H-imidazol-1-yl)acetophenone (1 equivalent) in a suitable solvent such as chloroform or acetic acid.

-

Add a solution of bromine (1 equivalent) in the same solvent dropwise to the suspension at room temperature with stirring.

-

Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

If a precipitate forms, collect it by filtration. If no precipitate forms, evaporate the solvent under reduced pressure.

-

Wash the crude product with a suitable solvent, such as diethyl ether, to remove any unreacted bromine and byproducts.

-

Dry the product under vacuum to obtain this compound.

Physicochemical Properties

| Property | Value |

| CAS Number | 110668-69-4 |

| Molecular Formula | C₁₁H₉BrN₂O |

| Molecular Weight | 265.11 g/mol |